molecular formula C10H10O3 B13091660 3-Hydroxy-2-(4-methoxyphenyl)acrylaldehyde

3-Hydroxy-2-(4-methoxyphenyl)acrylaldehyde

Cat. No.: B13091660
M. Wt: 178.18 g/mol
InChI Key: WASQXFIYEDZPDK-TWGQIWQCSA-N
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Description

3-Hydroxy-2-(4-methoxyphenyl)acrylaldehyde is an organic compound with the molecular formula C10H10O3 It is characterized by the presence of both hydroxyl and methoxy groups attached to a phenyl ring, along with an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(4-methoxyphenyl)acrylaldehyde typically involves the condensation of 4-methoxybenzaldehyde with acetaldehyde in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired acrylaldehyde product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(4-methoxyphenyl)acrylaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-2-(4-methoxyphenyl)acrylic acid.

    Reduction: Formation of 3-hydroxy-2-(4-methoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxy-2-(4-methoxyphenyl)acrylaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(4-methoxyphenyl)acrylaldehyde involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity. The acrylaldehyde moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-(4-hydroxyphenyl)acrylaldehyde
  • 3-Hydroxy-2-(4-methylphenyl)acrylaldehyde
  • 3-Hydroxy-2-(4-chlorophenyl)acrylaldehyde

Uniqueness

3-Hydroxy-2-(4-methoxyphenyl)acrylaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that have different substituents on the phenyl ring.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

(E)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal

InChI

InChI=1S/C10H10O3/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-7,11H,1H3/b9-6-

InChI Key

WASQXFIYEDZPDK-TWGQIWQCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\O)/C=O

Canonical SMILES

COC1=CC=C(C=C1)C(=CO)C=O

Origin of Product

United States

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